molecular formula C8H3F2NO B2706261 3,4-Difluoro-2-formylbenzonitrile CAS No. 1190369-37-9

3,4-Difluoro-2-formylbenzonitrile

Cat. No.: B2706261
CAS No.: 1190369-37-9
M. Wt: 167.115
InChI Key: YZWKCBGMGUGKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-2-formylbenzonitrile: is an organic compound with the molecular formula C8H3F2NO and a molecular weight of 167.11 g/mol . It is characterized by the presence of two fluorine atoms, a formyl group, and a nitrile group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 1,2-difluorobenzene: One method involves reacting 1,2-difluorobenzene with trichloroacetic chloride in the presence of a Lewis acid catalyst at 0-40°C to form 3,4-difluoro-(alpha, alpha, alpha-trichloroacetic) benzene.

    From 3,4-dichlorobenzonitrile: Another method uses 3,4-dichlorobenzonitrile as a raw material, potassium fluoride as a fluorination reagent, and bis-(N,N’-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt as a phase transfer catalyst.

Industrial Production Methods: The industrial production of 3,4-difluoro-2-formylbenzonitrile typically involves the above synthetic routes, optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and to yield high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Difluoro-2-formylbenzonitrile can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: 3,4-Difluoro-2-carboxybenzonitrile.

    Reduction: 3,4-Difluoro-2-hydroxybenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3,4-difluoro-2-formylbenzonitrile depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients, interacting with specific molecular targets and pathways to exert its effects . The exact mechanism varies based on the final compound synthesized from this intermediate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : 3,4-Difluoro-2-formylbenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in synthesizing specific target molecules in research and industry.

Properties

IUPAC Name

3,4-difluoro-2-formylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO/c9-7-2-1-5(3-11)6(4-12)8(7)10/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWKCBGMGUGKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.